![molecular formula C20H21Cl2N7O3 B609184 1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea CAS No. 2097853-86-4](/img/structure/B609184.png)
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea
Overview
Description
MLT-747 is a novel inhibitor of malt1 peptide cleavage, mimicing trp580 in malt1
Scientific Research Applications
Antifungal Activities
Pyrazolo[1,5-a]pyrimidines derivatives, similar in structure to the chemical , have demonstrated significant antifungal abilities. For instance, derivatives like 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 4-chloro-2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenol have shown good antifungal properties against specific fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).
Potential in Psoriasis Treatment
Related pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, showing promise in the treatment of psoriasis. These compounds, through structure-activity relationship analysis, have been found to exhibit significant antipsoriatic effects in animal models (Li et al., 2016).
Chemical Synthesis and Characterization
Studies have focused on the synthesis and characterization of various pyrazolo[1,5-a]pyrimidine derivatives. For example, reactions involving compounds like 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines have led to new chemical structures, contributing to a deeper understanding of these compounds' chemical properties (Chimichi et al., 1996).
Neurological Disorder Research
Similar compounds, such as PF-04447943, a PDE9A inhibitor derived from the pyrazolo[3,4-d]pyrimidine class, have been investigated for their potential in treating cognitive disorders. This research highlights the neuropharmacological applications of these compounds (Verhoest et al., 2012).
Anticancer Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their anticancer properties, particularly against acute myeloid leukemia (AML). These compounds, acting as multikinase inhibitors, have shown potency in inhibiting FLT3 and VEGFR2, critical in AML treatment (Yang et al., 2013).
properties
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGJRAKRGEDPI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129117094 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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